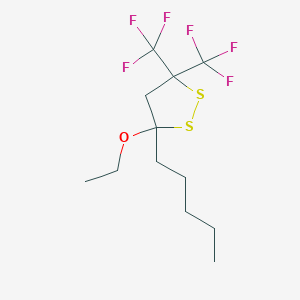
1,2-Dithiolane, 3-ethoxy-3-pentyl-5,5-bis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dithiolane, 3-ethoxy-3-pentyl-5,5-bis(trifluoromethyl)- is an organic compound with the molecular formula C12H18OF6S2. This compound is characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms. The compound also features ethoxy, pentyl, and bis(trifluoromethyl) groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dithiolane, 3-ethoxy-3-pentyl-5,5-bis(trifluoromethyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a pentyl-substituted dithiolane with ethoxy and trifluoromethyl groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dithiolane, 3-ethoxy-3-pentyl-5,5-bis(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a thiol or disulfide.
Substitution: The ethoxy and pentyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
1,2-Dithiolane, 3-ethoxy-3-pentyl-5,5-bis(trifluoromethyl)- has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used to study the interactions between sulfur-containing compounds and biological systems. It may also serve as a probe for investigating enzyme mechanisms.
Medicine: The compound’s potential therapeutic properties are being explored, particularly its ability to interact with biological targets such as enzymes and receptors.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which 1,2-Dithiolane, 3-ethoxy-3-pentyl-5,5-bis(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dithiolane ring can form covalent bonds with thiol groups in proteins, potentially modulating their activity. The trifluoromethyl groups may enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. These interactions can lead to changes in the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Dithiolane, 3-ethoxy-3-methyl-5,5-bis(trifluoromethyl)-: Similar structure but with a methyl group instead of a pentyl group.
1,2-Dithiolane, 3-ethoxy-3-ethyl-5,5-bis(trifluoromethyl)-: Similar structure but with an ethyl group instead of a pentyl group.
1,2-Dithiolane, 3-ethoxy-3-propyl-5,5-bis(trifluoromethyl)-: Similar structure but with a propyl group instead of a pentyl group.
Uniqueness
1,2-Dithiolane, 3-ethoxy-3-pentyl-5,5-bis(trifluoromethyl)- is unique due to the presence of the pentyl group, which can influence its chemical reactivity and interactions with biological targets. The combination of the dithiolane ring and the trifluoromethyl groups also contributes to its distinct properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62378-57-8 |
|---|---|
Molecular Formula |
C12H18F6OS2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-ethoxy-3-pentyl-5,5-bis(trifluoromethyl)dithiolane |
InChI |
InChI=1S/C12H18F6OS2/c1-3-5-6-7-9(19-4-2)8-10(21-20-9,11(13,14)15)12(16,17)18/h3-8H2,1-2H3 |
InChI Key |
CLBHFMSZDMLNIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CC(SS1)(C(F)(F)F)C(F)(F)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















